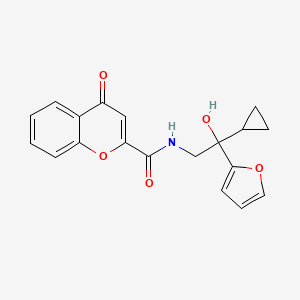![molecular formula C15H15F3N2OS B2354372 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide CAS No. 476292-57-6](/img/structure/B2354372.png)
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with 2-bromo-2-methylpropanoic acid under basic conditions to form the intermediate. This intermediate is then cyclized with thiourea to form the thiazole ring. The final step involves the acylation of the thiazole ring with 2-methylpropanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the acylation step.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazoles or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-N-{5-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}propanamide: Similar structure but with a phenyl group instead of a benzyl group.
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-oxazol-2-yl}propanamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is unique due to the combination of its trifluoromethyl group, thiazole ring, and propanamide moiety. This combination imparts specific chemical and biological properties, such as increased lipophilicity and the ability to form stable complexes with target proteins, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-9(2)13(21)20-14-19-8-12(22-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRWBUHVVJIAIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)
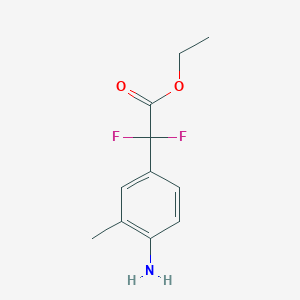
![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)

![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)
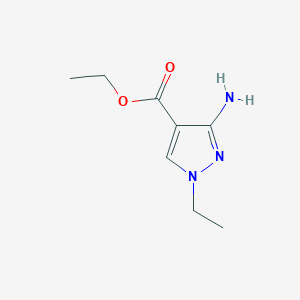
![N-(4-fluoro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2354300.png)
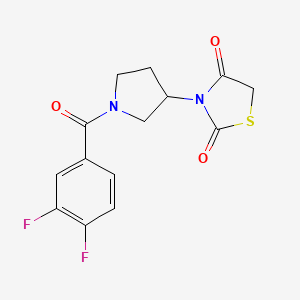
![Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2354303.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)
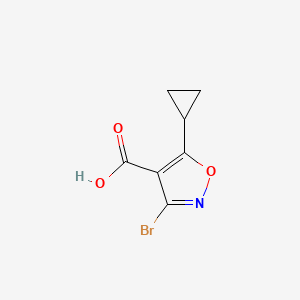
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)

